N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Overview
Description
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a chemical compound with the molecular formula C14H11N5OS. It is known for its unique structure, which includes a tetrazole ring and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide typically involves the cycloaddition reaction of nitriles and azides to form the tetrazole ring. One common method is the reaction of 3-(5-mercapto-1H-tetrazol-1-yl)aniline with benzoyl chloride under basic conditions . The reaction is usually carried out in a dipolar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide
- 1-Phenyl-5-mercapto-1H-tetrazole
- 1-Phenyl-1H-tetrazole-5-thiol
Uniqueness
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is unique due to its combination of a tetrazole ring and a benzamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-13(10-5-2-1-3-6-10)15-11-7-4-8-12(9-11)19-14(21)16-17-18-19/h1-9H,(H,15,20)(H,16,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCCCCUKDDDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=S)N=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572456 | |
Record name | N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63967-10-2 | |
Record name | N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-(5-MERCAPTO-1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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